![molecular formula C6N6O3 B100035 Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole CAS No. 16279-15-5](/img/structure/B100035.png)
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole (BTOD) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including material science, organic electronics, and biomedical research. BTOD is a tricyclic molecule that consists of three fused oxadiazole rings and a benzene ring, which gives it a rigid and planar structure.
Wirkmechanismus
The mechanism of action of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function. Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have a high affinity for DNA and RNA, which suggests that it may have potential applications in gene therapy and drug delivery.
Biochemische Und Physiologische Effekte
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole can inhibit the growth of cancer cells and bacteria, which suggests that it may have potential applications in cancer therapy and antibiotic development. Additionally, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole in lab experiments is its rigid and planar structure, which makes it an excellent building block for the synthesis of conjugated polymers and organic semiconductors. Additionally, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been shown to have good solubility in various organic solvents, which makes it easy to handle and process. However, one of the main limitations of using Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is its high cost and low availability, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, including:
1. Development of new synthesis methods for Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole that are more efficient and cost-effective.
2. Investigation of the mechanism of action of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole at the molecular level to better understand its interactions with biological molecules.
3. Exploration of the potential applications of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole in gene therapy and drug delivery.
4. Development of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole-based materials with improved optoelectronic properties for use in organic electronics.
5. Investigation of the potential applications of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Conclusion:
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is a unique and versatile molecule that has potential applications in various fields of science, including material science, organic electronics, and biomedical research. Its rigid and planar structure makes it an excellent building block for the synthesis of conjugated polymers and organic semiconductors, while its potential applications in gene therapy and drug delivery make it an exciting area of research for the future.
Synthesemethoden
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole can be synthesized using various methods, including cyclization reactions, condensation reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole is the oxidative coupling of 3,5-diamino-1,2,4-triazole with 2,4-diaminobenzoic acid in the presence of a palladium catalyst. This method has been shown to produce high yields of Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole with good purity.
Wissenschaftliche Forschungsanwendungen
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been extensively studied for its potential applications in various fields of science. In material science, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole has been used as a building block for the synthesis of conjugated polymers and organic semiconductors, which have been shown to have excellent optoelectronic properties. In organic electronics, Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole-based materials have been used as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which have shown promising results in terms of efficiency and stability.
Eigenschaften
CAS-Nummer |
16279-15-5 |
|---|---|
Produktname |
Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole |
Molekularformel |
C6N6O3 |
Molekulargewicht |
204.1 g/mol |
IUPAC-Name |
4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6N6O3/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5 |
InChI-Schlüssel |
AVIIOEOPBJOTOH-UHFFFAOYSA-N |
SMILES |
C12=NON=C1C3=NON=C3C4=NON=C24 |
Kanonische SMILES |
C12=NON=C1C3=NON=C3C4=NON=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



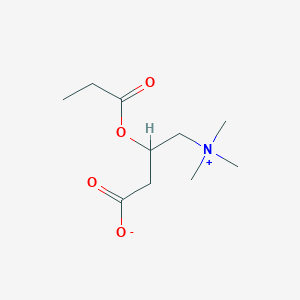
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
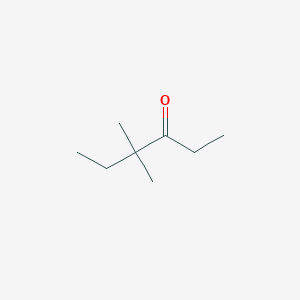
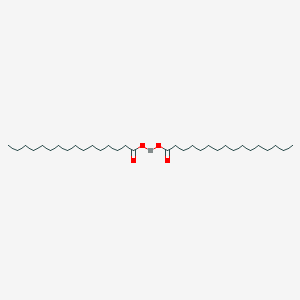
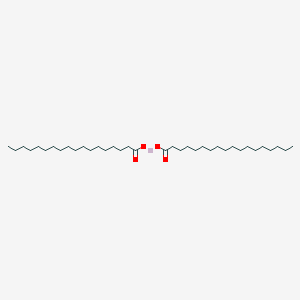
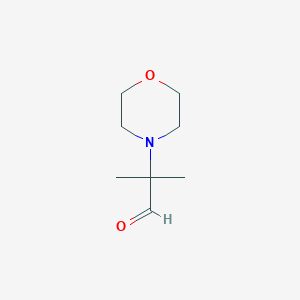

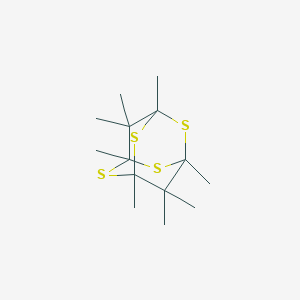
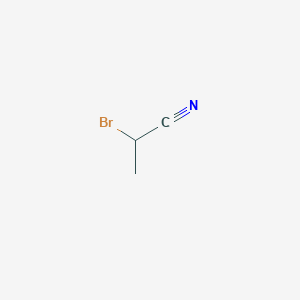
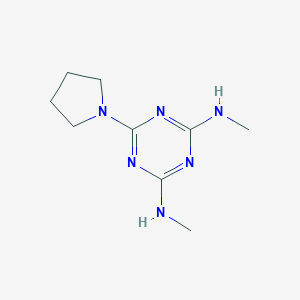
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
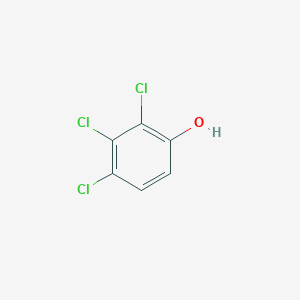
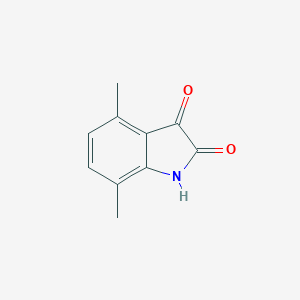
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)